1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone
Description
Properties
Molecular Formula |
C16H13BrO2 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3 |
InChI Key |
CNSFUFWMUVFFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4’-acetylbiphenyl and bromoethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) in a Friedel-Crafts acylation reaction.
Purification: The product is purified through crystallization from ethanol or acetone, or by distillation under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Friedel-Crafts Acylation: The compound can participate in further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Major Products
Substitution Products: Formation of amides or thioethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one (Compound 165)
2-Bromo-1-(4-hydroxyphenyl)ethanone
- Structure : Contains a hydroxyl group instead of a biphenyl-acetyl system.
- Applications : Used in adrenaline-type drug synthesis .
- Key Difference : The hydroxyl group enhances solubility but reduces electrophilicity compared to the acetyl-biphenyl system.
Fluorinated Biphenyl Derivatives
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE)
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone
- Structure : Fluorine at the 2'-position alters steric and electronic effects.
- Physical Data : Molecular weight = 214.23 g/mol; CAS: 345-55-1 .
Methoxy and Amino Substituted Derivatives
1-(4′-Methoxy-[1,1'-biphenyl]-4-yl)ethanone
1-(4-Aminophenyl)-2-bromoethanone
- Structure: Amino group at the para position.
- Applications: Potential use in photoaffinity labeling due to the amino-bromo system .
Tyrosinase Inhibitors
Biological Activity
1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone, also known by its CAS number 36934-45-9, is a compound with significant potential in various biological applications. Its structure includes a biphenyl moiety and a brominated acetophenone derivative, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula: C16H13BrO2
- Molecular Weight: 317.177 g/mol
- IUPAC Name: 1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone
- CAS Number: 36934-45-9
Biological Activity Overview
The biological activity of 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone has been explored in various studies. The compound exhibits notable antibacterial and cytotoxic properties, making it a candidate for further research in medicinal chemistry.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features to 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone show promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds structurally related to this compound have shown MIC values ranging from 12.9 µM to 25.9 µM against resistant bacterial strains .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Example A | 12.9 | S. aureus |
| Example B | 25.9 | E. coli |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can inhibit cell viability in various cancer cell lines. The IC50 values indicate the concentration required to reduce cell viability by 50%. For example:
- IC50 Values: In studies involving cancer cell lines such as KB and IGROV1, compounds similar to 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone exhibited IC50 values ranging from 10 µM to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| KB | 15 |
| IGROV1 | 18 |
The precise mechanisms through which 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone exerts its biological effects are still under investigation. However, it is hypothesized that its antibacterial activity may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy: A study demonstrated that derivatives of this compound could effectively inhibit the growth of antibiotic-resistant bacterial strains in vitro.
- Cytotoxic Effects on Cancer Cells: Research has shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of biphenyl derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group . Bromination at the ethanone position may employ bromine or N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions . Optimizing stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane) is critical for achieving yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?
- Methodological Answer :
- NMR : The acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~200 ppm for carbonyl in ¹³C NMR) and biphenyl protons (δ ~7.2–7.8 ppm) confirm the core structure. Bromine’s electronegativity deshields adjacent carbons, shifting ¹³C signals upfield .
- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are key markers .
- X-ray Crystallography : Resolves spatial arrangement of substituents; biphenyl dihedral angles and halogen bonding can be quantified .
Q. How does the compound’s solubility vary across solvents, and what purification methods are optimal?
- Methodological Answer : The biphenyl backbone and halogen groups confer low polarity, making it soluble in dichloromethane, THF, and DMSO but insoluble in water. Recrystallization using ethanol/water mixtures (7:3 v/v) achieves >95% purity. Column chromatography (silica gel, hexane/ethyl acetate 8:2) separates brominated byproducts .
Advanced Research Questions
Q. How do substituent positions (acetyl vs. bromine) influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The bromine at the ethanone position acts as a superior leaving group compared to acetyl, enabling selective cross-coupling with aryl boronic acids. Density Functional Theory (DFT) calculations show the acetyl group’s electron-withdrawing effect lowers the LUMO energy at the biphenyl ring, enhancing oxidative addition with Pd catalysts . Control experiments with 1-(4'-Methyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone show 30% lower coupling efficiency, highlighting the acetyl group’s electronic role .
Q. What contradictions exist in reported biological activities of halogenated biphenyl ethanones, and how can they be resolved?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ ranging from 5–50 µM) may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assay at 48 hrs, triplicate runs) and metabolite profiling (LC-MS) are recommended to isolate compound-specific effects from matrix interference . Evidence suggests bromine’s lipophilicity enhances membrane permeability, but competing hydrolysis in cell media may reduce bioavailability .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be mitigated?
- Methodological Answer : The biphenyl system’s rotational freedom complicates crystal packing. Slow evaporation from DMSO at 4°C promotes ordered crystallization. Halogen bonding between bromine and acetyl oxygen (distance ~3.0 Å) stabilizes the lattice, as observed in analogous structures . High-resolution synchrotron XRD (λ = 0.7 Å) is advised for accurate electron density mapping .
Key Research Recommendations
- Synthetic Optimization : Screen alternative bromination agents (e.g., CuBr₂) to reduce side-product formation .
- Biological Assays : Pair in vitro studies with molecular docking to correlate bioactivity with structural motifs (e.g., acetyl-biphenyl interactions with kinase targets) .
- Environmental Stability : Assess photodegradation pathways using HPLC-UV to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
